Boc-Dap(Fmoc)-OH

描述

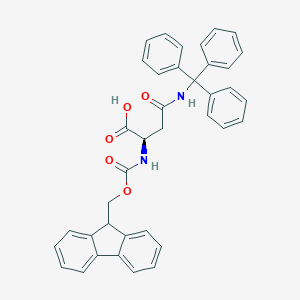

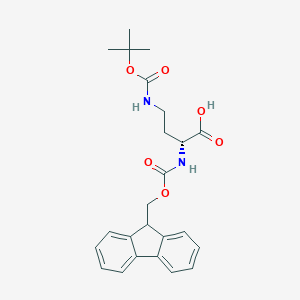

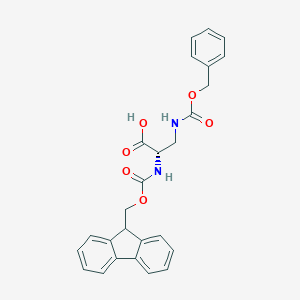

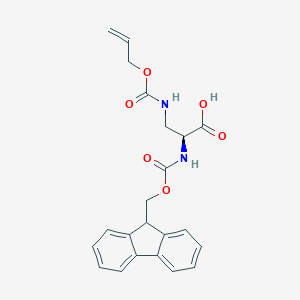

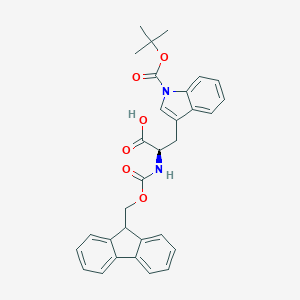

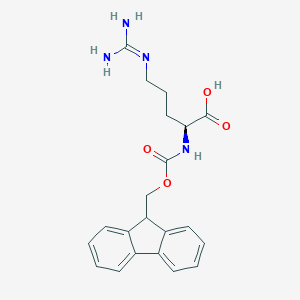

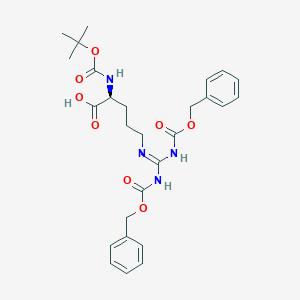

Boc-Dap(Fmoc)-OH is a monoprotected derivative of DAP . It is used in the synthesis of glucosamine synthase inhibitors and a myosin kinase inhibitor . Its chemical name is N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-t-butyloxycarbonyl-L-2,3-diaminopropionic acid .

Synthesis Analysis

This compound is used in peptide synthesis . It is suitable for Boc solid-phase peptide synthesis . The differentially protected Fmoc-Lys(Tfa)-OH plays a vital role in attaching fluorescent tags while growing the peptide chain in an uninterrupted manner .

Molecular Structure Analysis

The empirical formula of this compound is C23H26N2O6 . Its molecular weight is 426.46 .

Chemical Reactions Analysis

This compound is used in Boc solid-phase peptide synthesis . It is also used in the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates .

Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm^3 . Its boiling point is 652.5±55.0 °C at 760 mmHg . The vapour pressure is 0.0±2.1 mmHg at 25°C . The flash point is 348.4±31.5 °C .

科学研究应用

合成正交保护的α‐2,3‐二氨基丙酸(2,3‐Dap)、2,4‐二氨基丁酸(2,4‐Dab)及其衍生物:已描述了一种从Fmoc‐Asp/Glu合成正交保护的Fmoc‐Dap/Dab(Boc/Z/Alloc)‐OH的方法。该方法涉及形成Fmoc‐Asp/Glu‐5‐噁唑烷酮酸,将酸官能团转化为酰叠氮,Curtius重排,以及氧噁唑烷酮基团的水解(Rao, Tantry, & Babu, 2006)。

PNA单体的寡聚化:已开发了Boc保护的Fmoc基PNA单体寡聚化方法,适用于胸腺嘧啶、2,6-二氨基嘌呤(DAP)和2-氨基嘌呤(2AP)。该方法允许这些单体与标准Fmoc PNA单体互换使用。DAP单体选择性地与DNA链中的T互补结合(St Amant & Hudson, 2012)。

合成保护的2,3-l-二氨基丙酸(l-Dap)甲酯:已开发了一种合成策略,用于制备2,3-l-二氨基丙酸(l-Dap)的正交保护甲酯。在这些结构中,易碱性保护基9-芴甲氧羰基(Fmoc)与对甲苯磺酰(tosyl, Ts)或易酸性叔丁氧羰基(Boc)基团配对(Temperini et al., 2020)。

合成和结构表征Fmoc-L-Lys(Boc)-Gly-OH:本研究侧重于使用赖氨酸和甘氨酸作为原料合成多肽。二叔丁基二碳酸酯(Boc2O)和9-芴甲氧羰基(Fmoc-OSu)被用来保护赖氨酸的氨基,以制备Fmoc-L-Lys(Boc)-OH(Zhao Yi-nan & Key, 2013)。

使用Fmoc SPPS合成达托霉素:使用高产率的全合成方法合成了一种重要的临床抗生素达托霉素。该合成的关键方面是使用从Fmoc-l-Trp(Boc)-OH制备的Fmoc-l-Kyn(Boc)-OH(Moreira, Wolfe, & Taylor, 2021)。

安全和危害

In case of inhalation, move the person into fresh air and give artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution . If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .

未来方向

作用机制

Target of Action

Boc-Dap(Fmoc)-OH is primarily used in the synthesis of Peptide Nucleic Acids (PNAs) . PNAs are synthetic polymers that mimic the properties of DNA and can bind to complementary nucleic acid sequences . The DAP monomer of this compound was found to selectively bind to Thymine (T) in a complementary DNA strand .

Mode of Action

This compound, as a monomer, is incorporated into a PNA and interacts with its target by forming hydrogen bonds with the complementary nucleic acid sequence . This interaction results in the formation of a PNA-DNA duplex .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the formation of PNA-DNA duplexes . The downstream effects of this interaction include the potential to disrupt the normal functioning of the DNA, such as replication and transcription, thereby influencing gene expression .

Pharmacokinetics

PNAs are known for their stability and resistance to enzymatic degradation, which could potentially enhance their bioavailability .

Result of Action

The result of this compound’s action is the formation of a PNA-DNA duplex . This duplex formation can lead to the disruption of normal DNA functions, potentially influencing gene expression .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability of the PNA-DNA duplex . Additionally, the presence of other biomolecules can also influence the binding efficiency of this compound to its target .

生化分析

Biochemical Properties

Boc-Dap(Fmoc)-OH plays a significant role in biochemical reactions, particularly in the oligomerization of PNAs . It interacts with various biomolecules, including enzymes and proteins, to facilitate these reactions .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role in PNA oligomerization . It influences cell function by participating in the synthesis of PNAs, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its involvement in PNA oligomerization . It can bind to other biomolecules, inhibit or activate enzymes, and induce changes in gene expression .

Metabolic Pathways

This compound is involved in the metabolic pathways related to PNA synthesis . It interacts with various enzymes and cofactors during these processes .

Transport and Distribution

This compound is transported and distributed within cells and tissues as part of the PNA synthesis process . It may interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is likely to be associated with the sites of PNA synthesis within the cell

属性

IUPAC Name |

(2S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O6/c1-23(2,3)31-22(29)25-19(20(26)27)12-24-21(28)30-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,29)(H,26,27)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWPBNQGEGBGRF-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427134 | |

| Record name | Boc-Dap(Fmoc)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

122235-70-5 | |

| Record name | Boc-Dap(Fmoc)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。